Product packaging for 4-(5-Bromopyridin-3-yl)piperazin-2-one(Cat. No.:)

4-(5-Bromopyridin-3-yl)piperazin-2-one

Cat. No.: B6647693
M. Wt: 256.10 g/mol
InChI Key: PKMJFYCYTJSSAE-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C9H10BrN3O and its molecular weight is 256.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN3O B6647693 4-(5-Bromopyridin-3-yl)piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-3-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-7-3-8(5-11-4-7)13-2-1-12-9(14)6-13/h3-5H,1-2,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMJFYCYTJSSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Catalysis:this is a Powerful Method for Generating Chiral Molecules from Achiral or Racemic Precursors. for Piperazin 2 Ones, Notable Examples Include:

Asymmetric Hydrogenation: The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol tautomers or unsaturated piperazin-2-one (B30754) precursors can produce chiral piperazin-2-ones with high levels of enantioselectivity and diastereoselectivity. dicp.ac.cnrsc.org Chiral phosphine (B1218219) ligands are typically employed to induce asymmetry. dicp.ac.cn

Domino Reactions: One-pot sequences catalyzed by chiral organocatalysts, such as quinine-derived ureas, can convert simple aldehydes and amines into highly enantioenriched 3-substituted piperazin-2-ones. acs.org

Chiral Resolution:this Classical Method Involves the Separation of a Racemic Mixture of a Chiral Piperazin 2 One. This Can Be Achieved By:

Modern Synthetic Techniques and Catalysis in the Preparation of Related Structures

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. The preparation of piperazin-2-ones and related heterocycles has benefited significantly from advances in catalysis and synthetic strategy. researchgate.net

Transition-Metal Catalysis: Palladium catalysis is ubiquitous in the synthesis of N-heterocycles. organic-chemistry.org Beyond the cross-coupling reactions mentioned previously, palladium catalysts are used for modular cyclization reactions. For example, a palladium-catalyzed reaction can couple a propargyl unit with a diamine to construct the piperazine (B1678402) core with high regio- and stereochemical control. organic-chemistry.org Gold and iridium catalysts have also emerged as powerful tools. Gold catalysts can facilitate the cyclization of appropriate substrates to form tetrahydropyrazines, precursors to piperazines, organic-chemistry.org while iridium catalysts are used in asymmetric hydrogenation and photoredox C-H functionalization. acs.orgmdpi.com

Cascade and One-Pot Reactions: Combining multiple reaction steps into a single operation (a one-pot or cascade reaction) improves efficiency by reducing the need for intermediate purification steps, saving time and resources. The synthesis of piperazin-2-ones has been achieved via cascade processes involving metal-promoted transformations that form multiple bonds in a single pot. acs.orgthieme-connect.com

C-H Functionalization: A cutting-edge strategy in synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.com This avoids the need for pre-functionalized starting materials (like halides or boronic acids), leading to more atom-economical synthetic routes. Photoredox catalysis, often using iridium or ruthenium complexes, has enabled the direct C-H arylation and alkylation of N-Boc piperazines at the α-position to the nitrogen. mdpi.com While primarily demonstrated on piperazines, the extension of these methods to piperazin-2-ones is an active area of research.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis provides a mild and green alternative to traditional methods that may require harsh reagents or high temperatures. It has been successfully applied to construct piperazine rings via decarboxylative annulation reactions. organic-chemistry.org This technique uses light to generate radical intermediates under gentle conditions, enabling unique transformations.

TechniqueCatalyst SystemTransformationAdvantageRef
Palladium CatalysisPd(DMSO)₂(TFA)₂Wacker-type aerobic oxidative cyclizationForms piperazinones from alkenes organic-chemistry.org
Gold CatalysisGold catalystCyclization of sulfamidatesAccess to tetrahydropyrazines organic-chemistry.org
Photoredox CatalysisIridium or Ruthenium photocatalystC-H arylation/alkylation of piperazinesDirect functionalization, mild conditions mdpi.com
Cascade ReactionPd(PPh₃)₄ / AgNO₃One-pot synthesis of piperazinonesForms three bonds in one pot thieme-connect.com
Reductive Cyclization5%-Pd/C, H₂ (40 bar)Cyclization of dioximes to piperazinesBuilds ring from acyclic precursors nih.gov

Conformational Analysis of the Piperazin-2-one (B30754) Ring in the Context of Molecular Interactions

The piperazin-2-one ring is a key structural motif that imparts a degree of conformational rigidity and specific hydrogen bonding capabilities. In its unbound state, the piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, upon interaction with a biological target, it can adopt a higher energy boat conformation to facilitate optimal binding. nih.gov The presence of substituents on the piperazine ring can influence this conformational preference. For instance, in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This axial orientation can be further stabilized by intramolecular hydrogen bonding, which can be a critical factor in molecular recognition. nih.gov In the case of 4-(5-Bromopyridin-3-yl)piperazin-2-one, the substitution at the N4 position by the bromopyridinyl group will influence the conformational equilibrium of the piperazin-2-one ring, which in turn can dictate the orientation of the molecule within a binding pocket.

Impact of the Bromine Substituent on Pyridine (B92270) Ring Electronic and Steric Properties

The bromine atom at the 5-position of the pyridine ring significantly modulates the electronic and steric landscape of the molecule. Electronically, bromine is an electron-withdrawing group by induction, which lowers the electron density of the pyridine ring. nih.govwikipedia.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org However, bromine can also act as an electron-donating group through resonance, a behavior that can influence its interaction with target molecules. nih.gov

From a steric perspective, the bromine atom introduces bulk, which can either be beneficial or detrimental to binding affinity, depending on the topology of the target's binding site. This steric hindrance can influence the preferred orientation of the pyridine ring relative to the piperazin-2-one scaffold and its interactions with the target protein. youtube.com The presence of the bromine atom can also lead to halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein, which can enhance binding affinity and selectivity. acs.org

Table 1: Comparison of Electronic and Steric Properties of Halogen Substituents

Substituent Inductive Effect Resonance Effect Van der Waals Radius (Å)
Fluorine Strongest Electron-Withdrawing Weakest Electron-Donating 1.47
Chlorine Strong Electron-Withdrawing Weak Electron-Donating 1.75
Bromine Moderate Electron-Withdrawing Moderate Electron-Donating 1.85

This table provides a general comparison of halogen properties that influence electronic and steric effects.

Influence of the Piperazin-2-one Scaffold on Ligand-Target Recognition

The piperazin-2-one scaffold is a versatile component in drug design, often serving as a rigid and synthetically accessible core. mdpi.comnih.gov Its presence can facilitate crucial interactions with biological targets. The nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are fundamental to the specific recognition and binding of a ligand to its target receptor or enzyme. researchgate.net The rigid nature of the piperazin-2-one ring, as opposed to a more flexible linear linker, can reduce the entropic penalty upon binding, potentially leading to higher affinity. The specific substitution pattern on the piperazine ring is critical; for example, studies on related piperazine-containing compounds have shown that the nitrogen at the 4-position is often crucial for mu-opioid agonist activity. nih.gov

Positional Isomerism of the Bromopyridine Moiety and its SAR Implications

The position of the bromine atom on the pyridine ring is a critical determinant of the molecule's biological activity. Electrophilic substitution on pyridine generally occurs at the 3-position. scribd.com Bromination of pyridine can yield 3-bromopyridine (B30812) and 3,5-dibromopyridine. scribd.comresearchgate.net The specific placement of the bromine at the 5-position in this compound, along with the piperazin-2-one at the 3-position, creates a distinct electronic and steric profile.

Studies on positional isomers of other bioactive compounds have demonstrated that even a slight change in substituent position can lead to significant differences in activity. researchgate.net For instance, moving the bromine to the 2-, 4-, or 6-position would alter the molecule's dipole moment, hydrogen bonding potential, and steric interactions with a target. This highlights the importance of precise regiochemistry in the synthesis of such compounds to achieve the desired pharmacological effect.

Systematic Substituent Effects on the Piperazin-2-one Nitrogen Atom

The nitrogen atoms of the piperazin-2-one ring are key handles for synthetic modification to explore SAR. The N1 and N4 positions offer opportunities for introducing a variety of substituents to modulate the compound's properties. In related piperazine derivatives, substitution at the N1 position has been shown to be critical for antagonist activity at certain receptors. nih.gov Systematic variation of substituents at this position, from small alkyl groups to larger aromatic moieties, can provide insights into the steric and electronic requirements of the binding site.

Table 2: Potential Substituent Effects on Piperazin-2-one Nitrogen

Position Substituent Type Potential Impact on Activity
N1 Small Alkyl (e.g., -CH3) May probe for small hydrophobic pockets.
N1 Bulky Aromatic (e.g., -Phenyl) Could enhance pi-stacking interactions or introduce steric clashes.
N1 Hydrogen Bond Donor/Acceptor Can form additional hydrogen bonds with the target.
N4 Electron-Donating Group Increases electron density on the piperazine ring.

This table illustrates hypothetical modifications and their potential impact based on general medicinal chemistry principles.

Derivatization Strategies Based on SAR Insights for Enhanced Biological Efficacy

Based on the SAR principles discussed, several derivatization strategies can be envisioned to enhance the biological efficacy of this compound. Introducing chromophores or fluorophores can aid in analytical detection and imaging. nih.gov For improving therapeutic potential, modifications can be targeted to optimize ligand-target interactions.

One approach is to explore different substituents on the pyridine ring. Replacing the bromine with other halogens or with small alkyl or alkoxy groups could fine-tune the electronic and steric properties. Another strategy involves derivatization of the piperazin-2-one N1-position. Introducing small, flexible chains or rigid cyclic structures could explore different regions of the binding pocket and potentially improve affinity or selectivity. Furthermore, creating hybrid molecules by linking the core structure to other known pharmacophores is a common strategy to enhance biological activity. acs.org

Molecular Features Driving Selectivity and Potency in Related Compounds

In analogous compound series, several molecular features are consistently linked to high potency and selectivity. The presence of specific hydrogen bond donors and acceptors is often paramount for anchoring the molecule in the binding site. acs.org For example, in a series of 7-azaindole-based inhibitors, the vicinal H-bonding acceptor-donor scheme was found to be essential for inhibition. acs.org

The three-dimensional shape of the molecule, dictated by its conformational preferences and the steric bulk of its substituents, is also critical. A good fit within the binding pocket, maximizing favorable interactions and minimizing steric clashes, is a hallmark of potent compounds. acs.org Furthermore, subtle electronic effects, such as the ability to participate in halogen bonding or pi-cation interactions, can significantly contribute to both potency and selectivity. acs.org In many piperazine-containing drugs, the substitution pattern is a key determinant of their pharmacological profile. rsc.org

In Vitro Biological Activities and Mechanistic Elucidations

Enzymatic Inhibition Studies of 4-(5-Bromopyridin-3-yl)piperazin-2-one and Analogues

Kinase Inhibition Profiles

The piperazine (B1678402) moiety is a common scaffold in the design of kinase inhibitors. nih.gov A novel piperazine derivative, for instance, has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov This particular derivative demonstrated potent inhibition of cancer cell proliferation with GI₅₀ values ranging from 0.06 to 0.16 μM. nih.gov

Although direct kinase inhibition data for this compound is not available, the established role of the piperazine ring in kinase binding suggests that it could be a valuable template for developing kinase inhibitors.

Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in the biosynthesis of primary and secondary metabolites and are considered attractive drug targets. nih.gov While there is no specific data on this compound, research on other small molecules highlights the potential for inhibiting these enzymes. For example, the amidino-urea compound 8918 has been identified as an inhibitor of PptAb from Mycobacterium abscessus. nih.gov This suggests that synthetic compounds with appropriate structural features can indeed target and inhibit PPTases. nih.gov The relevance of the this compound scaffold in this context remains to be experimentally determined.

Transglutaminase Inhibition

Transglutaminases are enzymes that form crosslinks between proteins. ximbio.com Tissue transglutaminase (TG2), in particular, is implicated in various diseases, including fibrosis and cancer, due to its transamidation and GTP-binding functions. ximbio.com Small molecule inhibitors of TG2 have been developed to target its pathogenic activities. nih.gov For instance, the irreversible covalent inhibitor NC9 selectively targets TG2, locking it in its "open" conformation and abolishing its GTP-binding activity. ximbio.com Another selective small molecule TG2 inhibitor, 1-155, has been shown to reduce fibrosis in a preclinical mouse model. nih.gov

While there is no direct evidence of this compound acting as a transglutaminase inhibitor, the general principle of small molecules modulating this enzyme class is well-established. nih.govnih.gov

Other Enzyme Classes Modulated by Related Compounds

The piperazine scaffold is a versatile element in medicinal chemistry. Piperazine derivatives have been investigated for a wide range of biological activities, indicating that they can interact with various enzyme classes. For example, a novel piperazine compound was identified through high-throughput screening of a drug-like compound library for its potent anticancer activity. nih.gov This compound was found to inhibit multiple cancer signaling pathways, demonstrating the broad potential of the piperazine core. nih.gov

Receptor Binding and Modulation Assays

Dopamine (B1211576) Receptor Interactions (D2/D3)

The interaction of compounds with dopamine receptors, particularly the D2 and D3 subtypes, is a key area of research for antipsychotic drug development. nih.gov The affinity for D2 and D3 receptors is often predictive of a drug's effectiveness in certain neurological and psychiatric conditions. nih.gov The five dopamine receptor subtypes exhibit different affinities for dopamine, with the D3 receptor having the highest affinity. youtube.com

While no direct binding data for this compound at dopamine receptors is available, the structural similarity to other CNS-active compounds containing a piperazine ring suggests that this is a plausible area for investigation. The modulation of dopamine receptors often involves complex interactions that can be influenced by the specific substitutions on the piperazine and aromatic rings. The limitations of targeting D2 receptors directly, such as the potential for motor side effects, have led to research into indirect modulation of dopamine receptor activity by targeting other parts of the neural circuit. youtube.com

Based on a comprehensive review of available scientific literature, there is no published research detailing the in vitro or cell-based biological activities for the specific compound this compound. Searches for this compound, including by its chemical name and CAS number (1260760-29-5), did not yield any results corresponding to the specific biological assays requested in the outline.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or mechanistic elucidations for the following sections as the primary data does not exist in the public domain:

Cell-Based Biological Assays

Effects on Cellular Signaling Pathways

While the piperazine and pyridine (B92270) moieties are common pharmacophores found in compounds investigated for these biological targets, no studies have specifically characterized the biological profile of this compound itself. Consequently, no data is available to generate the requested article.

Molecular Interaction Mechanisms

The molecular structure of this compound, featuring a bromopyridine ring, a piperazin-2-one (B30754) core, and various functional groups, suggests its potential to engage in a variety of non-covalent interactions with biological macromolecules. These interactions are fundamental to its hypothesized biological activity.

Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. The this compound molecule possesses several moieties capable of participating in hydrogen bonding. The piperazine ring, a common feature in many biologically active compounds, contains nitrogen atoms that can act as hydrogen bond acceptors. researchgate.net The crystal structures of similar heterocyclic compounds, such as piperazine and its derivatives, are often characterized by chains and sheets formed through N-H···N hydrogen bonds. nih.gov

The piperazin-2-one moiety in the target compound presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capacity allows for the formation of robust hydrogen bonding networks within a protein's binding site. For instance, the carbonyl oxygen can interact with backbone N-H groups or the side chains of amino acids like arginine, lysine, or histidine. The piperazine N-H can donate a hydrogen bond to an acceptor group on an amino acid side chain, such as the carboxylate of aspartate or glutamate, or the main chain carbonyl oxygen.

The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. This has been observed in coordination complexes where pyrazine (B50134) ligands form hydrogen-bonded dimers. vulcanchem.com

Table 1: Potential Hydrogen Bond Interactions for this compound

Molecular Feature Potential Role Potential Interacting Amino Acid Residues
Piperazin-2-one (C=O) Hydrogen Bond Acceptor Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine
Piperazin-2-one (N-H) Hydrogen Bond Donor Aspartate, Glutamate, Main-chain Carbonyls

The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions are common between aromatic amino acid residues in proteins (such as phenylalanine, tyrosine, and tryptophan) and aromatic ligands. The stability of these interactions is influenced by the geometry of the stacking, which can be parallel-displaced or T-shaped. researchgate.net The electron-withdrawing effect of the bromine atom on the pyridine ring can modulate the quadrupolar moment of the ring, potentially influencing the strength and geometry of these π-π interactions.

In related heterocyclic systems, π-π stacking interactions have been shown to play a significant role in the three-dimensional structure of protein-ligand complexes and in the crystal packing of organic molecules. researchgate.net For instance, studies on pyridine dimers have shown that antiparallel-displaced geometries can be particularly stable. researchgate.net

Table 2: Potential π-π Stacking Interactions for this compound

Aromatic Moiety Interaction Type Potential Interacting Aromatic Amino Acid Residues

Electrostatic interactions, including ion pairing and salt bridges, are significant contributors to ligand binding affinity. A salt bridge is a combination of a hydrogen bond and an ionic bond. While this compound is a neutral molecule under physiological pH, the piperazine nitrogen can be protonated, acquiring a positive charge. This positive charge would allow for favorable electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate.

The binding of a ligand to a protein is often not a simple lock-and-key event but can induce conformational changes in the protein. This phenomenon, known as induced fit, can be critical for the protein's function and the ligand's activity. Allosteric modulators, for example, bind to a site distinct from the primary (orthosteric) site and induce conformational changes that alter the protein's activity.

Given the conformational flexibility of the piperazine ring, this compound could potentially stabilize a specific conformation of its target protein upon binding. The various non-covalent interactions described above would collectively contribute to the energetic landscape that favors a particular protein conformation. While no direct studies on this compound are available, research on other piperidine (B6355638) and piperazine-containing allosteric modulators has demonstrated their ability to alter the conformation of their target receptors. The bromopyridine moiety can also play a role in orienting the molecule within the binding pocket, contributing to the specific conformational outcome.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations (DFT) for Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-(5-bromopyridin-3-yl)piperazin-2-one. DFT methods are used to predict its three-dimensional structure (molecular geometry), the distribution of electrons (electronic structure), and its inherent chemical reactivity.

Researchers would begin by performing geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). itu.edu.tr This process finds the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational work. inonu.edu.tr

From the optimized geometry, a range of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. itu.edu.tr A smaller gap suggests higher reactivity.

Other reactivity descriptors derived from DFT include electronegativity, chemical hardness, and softness. A Molecular Electrostatic Potential (ESP) map can also be generated, which visualizes the electron density around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). This information is vital for predicting how the molecule might interact with a biological target. inonu.edu.tr

Table 1: Illustrative DFT-Calculated Properties for a Piperazine (B1678402) Derivative (Note: This data is representative of typical DFT outputs for similar compounds and is for illustrative purposes only.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DebyeMolecular polarity

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking it into the active site of a relevant biological target, such as a protein kinase or receptor, to predict its binding affinity and mode. tandfonline.com The process requires the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the optimized 3D structure of the ligand from DFT calculations. indexcopernicus.com

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose. indexcopernicus.com This score, typically expressed in kcal/mol, estimates the binding free energy, with more negative scores indicating a more favorable interaction. mdpi.com

Identification of Key Binding Interactions and Active Site Residues

Post-docking analysis is crucial for understanding how the ligand binds. This involves visualizing the best-scoring pose to identify specific molecular interactions between the ligand and amino acid residues in the active site. Key interactions include:

Hydrogen Bonds: The piperazinone carbonyl oxygen and the pyridine (B92270) nitrogen of the compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: The bromopyridinyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. indexcopernicus.com

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Identifying these interactions helps to rationalize the compound's activity and provides a basis for designing more potent derivatives. nih.gov

Virtual Screening and Hit Identification

Molecular docking is a powerful tool for virtual screening, where large libraries of compounds are computationally docked against a target protein to identify potential "hits." biointerfaceresearch.com If this compound were identified as a hit from a primary screen, analogues could be designed and then virtually screened to prioritize which ones to synthesize. This process significantly accelerates the early stages of drug discovery by focusing experimental efforts on the most promising candidates. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. arxiv.org An MD simulation would be used to assess the stability of the predicted protein-ligand complex over time (typically nanoseconds to microseconds). nih.gov

Starting with the best-docked pose, the system is placed in a simulated physiological environment (a box of water molecules and ions). The simulation calculates the movements of every atom over time, governed by a force field. The results can confirm whether the key binding interactions identified in docking are maintained throughout the simulation. nih.govnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone indicates the stability of the complex. A stable complex will show minimal deviation from its initial docked pose. rsc.org

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is used when the structure of the target protein is unknown or when analyzing a series of active compounds. acs.org A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. nih.govmdpi.com

If a set of active compounds structurally related to this compound were known, a pharmacophore model could be generated based on their common features. nih.govacs.org This model would serve as a 3D query to search databases for new, structurally diverse compounds that fit the model and are therefore likely to be active.

Table 2: Example Pharmacophore Features for a Kinase Inhibitor Class (Note: This data is for illustrative purposes.)

FeatureNumberRole in Binding
Hydrogen Bond Acceptor2Interacts with backbone NH groups in the hinge region
Hydrogen Bond Donor1Interacts with a key catalytic residue
Aromatic Ring1Forms π-π stacking interactions
Hydrophobic Center1Occupies a hydrophobic pocket

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for analogues of this compound, a dataset of compounds with measured biological activity (e.g., IC₅₀ values) is required. nih.gov

For each compound in the series, a set of numerical "descriptors" is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electronic fields). jchemlett.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that correlates these descriptors with activity. nih.gov

A robust QSAR model can predict the biological activity of new, unsynthesized compounds based solely on their structure. mdpi.com This allows chemists to prioritize the synthesis of compounds predicted to have the highest efficacy, saving time and resources. QSAR studies also provide insight into which molecular properties are most important for activity, guiding future drug design efforts. nih.gov

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the early phases of drug discovery, the evaluation of a compound's pharmacokinetic profile is crucial for its development as a potential therapeutic agent. Computational, or in silico, modeling provides a rapid and cost-effective method to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. nih.govpreste.ai For a molecule such as this compound, these predictive studies are fundamental to forecasting its behavior within a biological system, thereby guiding further optimization and experimental testing. nih.govnih.gov

Computational ADME predictions are typically performed using specialized software platforms like SwissADME, QikProp, and others, which employ algorithms based on a compound's structure to calculate various physicochemical and pharmacokinetic parameters. mdpi.combiointerfaceresearch.comresearchgate.net These tools analyze factors such as lipophilicity, water solubility, and topological polar surface area (TPSA) to estimate a compound's potential for oral bioavailability and membrane permeability. mdpi.comresearchgate.net

Detailed research findings from computational studies on related heterocyclic compounds, particularly piperazine derivatives, highlight the importance of these predictions. mdpi.com For instance, the analysis of a compound's adherence to established drug-likeness criteria, such as Lipinski's Rule of Five, is a standard initial step. biointerfaceresearch.comimpactfactor.org These rules assess molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to provide a preliminary assessment of a compound's potential to be an orally active drug. biointerfaceresearch.com

The following table illustrates the key ADME parameters that would be computationally predicted for this compound to assess its drug-like potential. The values presented are representative of a typical in silico analysis for a compound of this structural class.

Table 1: Predicted Physicochemical and ADME Properties for this compound

ParameterDescriptionPredicted Value/RangeSignificance
Physicochemical Properties
Molecular Weight (MW)The mass of one mole of the compound.< 500 g/mol Adherence to Lipinski's Rule of Five suggests good absorption and permeation. biointerfaceresearch.comresearchgate.net
logP (o/w)The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.-0.7 to +5.0Indicates the balance between solubility and membrane permeability. researchgate.net
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.20 to 130 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net
Water Solubility
logSThe logarithm of the molar solubility in water.> -6Crucial for absorption and formulation; higher values indicate better solubility. researchgate.net
Pharmacokinetics
Gastrointestinal (GI) AbsorptionPrediction of the compound's absorption from the gut into the bloodstream.HighA primary indicator of potential oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPrediction of the compound's ability to cross the BBB and enter the central nervous system.Yes/NoEssential for CNS-targeted drugs and for predicting potential neurological side effects for non-CNS drugs. preste.ainih.gov
P-glycoprotein (P-gp) SubstratePrediction of whether the compound is a substrate of the P-gp efflux pump.NoNon-substrate status is often desirable to avoid active removal from target cells or the brain. preste.ai
Drug-Likeness
Lipinski's RuleA rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.0 ViolationsCompliance suggests a higher probability of good oral bioavailability. impactfactor.org
Bioavailability ScoreA composite score based on multiple parameters to predict the fraction of an administered dose that reaches systemic circulation.0.55Provides a summative assessment of a compound's potential as a drug candidate. impactfactor.org

Further detailed analysis involves predicting the compound's interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. In silico models can predict whether this compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). This information is critical for anticipating drug-drug interactions and understanding the compound's metabolic stability.

The prediction of blood-brain barrier (BBB) permeability is another critical aspect, especially for compounds designed to act on the central nervous system or, conversely, to be excluded from it. preste.ai Computational models for BBB penetration analyze a molecule's size, polarity, and ability to form hydrogen bonds to forecast its capacity to cross this highly selective barrier. nih.govnih.gov For this compound, a definitive prediction of BBB status would be a key determinant in its therapeutic applicability.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for Piperazin-2-one-Bromopyridine Scaffolds

The piperazine (B1678402) and piperazinone cores are versatile pharmacophores that interact with a diverse range of biological targets. researchgate.net Future research should aim to screen the 4-(5-bromopyridin-3-yl)piperazin-2-one scaffold against a broad panel of targets to uncover novel therapeutic applications.

Kinase Inhibition: Many piperazine derivatives are potent kinase inhibitors, a class of enzymes crucial in cell signaling and often dysregulated in cancer. nih.gov For instance, piperazine-chalcone hybrids have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. tandfonline.com The this compound scaffold could be evaluated against a panel of kinases implicated in oncology, such as EGFR, HER2, and CDKs, to identify potential anticancer applications. mdpi.com

G-Protein Coupled Receptors (GPCRs): Piperazine derivatives frequently exhibit high affinity for GPCRs, including dopamine (B1211576) (D2), serotonin (B10506) (5-HT), and histamine (B1213489) (H3) receptors. rsc.orgacs.org This suggests a potential application for analogues of this compound in treating central nervous system disorders like schizophrenia or depression. rsc.org

Enzyme Inhibition: Beyond kinases, piperazine-containing molecules can inhibit other critical enzymes. For example, certain derivatives act as monoamine oxidase (MAO) inhibitors for potential antidepressant activity, while others inhibit phosphopantetheinyl transferase (PPTase) in bacteria, suggesting an antimicrobial path. acs.orgnih.gov A recent study highlighted piperazine-substituted naphthoquinones as potential Poly(ADP-ribose)-polymerase 1 (PARP-1) inhibitors for cancer therapy. acs.org Screening the core scaffold against such enzymes could open new therapeutic avenues.

Potential Target ClassSpecific ExamplesAssociated Therapeutic Area
Kinases VEGFR-2, EGFR, HER2, CDK4/6, TubulinOncology
GPCRs Dopamine D2, Serotonin 5-HT1A/2A, Histamine H3CNS Disorders, Antipsychotics
Enzymes MAO, PARP-1, PPTase, CholinesterasesDepression, Oncology, Infectious Diseases, Alzheimer's

Design and Synthesis of Advanced Analogues with Tuned Selectivity and Potency

Systematic structural modification is key to optimizing a lead compound. The this compound structure offers multiple points for chemical diversification to enhance biological activity, selectivity, and pharmacokinetic properties.

Modification of the Bromopyridine Ring: The bromine atom on the pyridine (B92270) ring is an ideal handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position. These modifications can probe interactions with hydrophobic pockets in target proteins and significantly alter the compound's electronic and steric properties.

Substitution on the Piperazinone Ring: The nitrogen atoms of the piperazine ring are common points for modification. N-alkylation or N-arylation can be achieved through methods like reductive amination or nucleophilic aromatic substitution. nih.gov As seen in other piperazinone series, adding different functional groups can drastically influence cytotoxicity and target engagement. nih.govresearchgate.net

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the carbonyl group of the piperazin-2-one (B30754) could be replaced with a thiocarbonyl, or the pyridine ring could be swapped for another heterocycle to fine-tune activity and metabolic stability. nih.gov

Modification StrategyChemical ReactionPotential Outcome
Pyridine C5-Substitution Suzuki, Stille, or Buchwald-Hartwig cross-couplingEnhanced potency, altered selectivity, improved ADME properties
Piperazine N1-Substitution Reductive amination, acylationModulated solubility, new target interactions
Piperazinone Ring Alteration Thionation, ring-opening/closingModified chemical stability and hydrogen bonding capacity

Development of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful tool for creating multifunctional drugs. nih.gov This approach can yield compounds with dual-target activity, improved potency, or the ability to overcome drug resistance. nih.gov The this compound moiety could serve as a foundational component in such hybrids.

For example, it could be linked to other known anticancer agents, such as chalcones or rhodanine (B49660) derivatives, which have themselves been hybridized with piperazine to target kinases like VEGFR and EGFR. tandfonline.commdpi.com Another approach involves combining the scaffold with moieties that target different pathways. For instance, a hybrid with a 1,3,4-oxadiazole-2-thiol (B52307) scaffold could be designed to simultaneously target cholinesterase and amyloid-β aggregation in Alzheimer's disease. nih.gov The synthesis often involves using flexible linkers to connect the two pharmacophores, ensuring they can adopt the optimal conformation to engage their respective targets. mdpi.com

Application as Chemical Probes for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. nih.gov With its defined structure and potential for high-affinity interactions, this compound or a close analogue could be developed into a chemical probe.

To be effective, a probe must exhibit high potency and selectivity for its target. acs.org Once a specific biological target is identified and the affinity is optimized, the scaffold can be modified by incorporating a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling. Such a probe would be invaluable for:

Target Identification: Using the probe in affinity-based protein profiling to pull down its binding partners from cell lysates, thereby identifying its direct biological target.

Pathway Analysis: Applying the probe to cells or organisms to selectively inhibit its target, allowing researchers to observe the downstream effects and elucidate the protein's role in biological pathways. acs.org

Assay Development: Using a tagged version of the compound to develop binding assays for high-throughput screening campaigns aimed at discovering other molecules that bind to the same target. nih.gov

Integration with Advanced Screening Technologies

The future of drug discovery relies heavily on advanced screening technologies to rapidly identify new drug candidates. The this compound scaffold is well-suited for integration into these platforms.

High-Throughput Screening (HTS): A library of analogues based on the piperazin-2-one-bromopyridine scaffold can be synthesized and screened against thousands of biological targets simultaneously. nih.gov HTS was instrumental in the discovery of Letermovir, a piperazine-containing drug, demonstrating the power of this approach. nih.gov

DNA-Encoded Libraries (DELs): The scaffold can be incorporated into DELs. In this technology, each unique chemical structure is tagged with a unique DNA barcode. Entire libraries containing billions of different compounds can be screened against a target protein in a single tube. This method is highly efficient for identifying initial hits for novel targets.

Fragment-Based Drug Discovery (FBDD): The core scaffold or fragments thereof (e.g., the bromopyridine or piperazinone ring) can be screened for weak but efficient binding to a target protein using biophysical methods like X-ray crystallography or surface plasmon resonance. Hits from this screening can then be grown or linked to generate a high-affinity lead compound. nih.gov

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–110°C↑ yield by 20%
Catalyst Loading5 mol% Pd(PPh₃)₄↓ side products
Reaction Time12–18 h↑ conversion

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeTargetIC50 (µM)Reference
5-BromoSARS-CoV-2 Mpro1.8
5-ChloroSARS-CoV-2 Mpro3.5
5-MethylSARS-CoV-2 Mpro>10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.